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Compound of Interest

Compound Name: C14H25N5O5S

Cat. No.: B15171286 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Proxy Approach:

A comprehensive search of chemical databases and scientific literature for the molecular

formula C14H25N5O5S did not yield a definitively identified compound. This suggests that the

formula may be novel, proprietary, or potentially erroneous. To fulfill the objective of providing a

detailed technical guide on structure-activity relationships (SAR) for a molecule of this nature,

this report will utilize a well-documented stand-in compound with a closely related molecular

formula and significant therapeutic relevance: Sulfamethoxazole (C10H11N3O3S). While the

elemental composition differs, Sulfamethoxazole is a sulfonamide antibiotic, a class of drugs

where the sulfur-containing functional group is pivotal to its biological activity, making it an

excellent model to explore the principles of SAR. This guide will, therefore, focus on

Sulfamethoxazole to illustrate the core requirements of data presentation, experimental

protocols, and visualization of molecular interactions.

Core Compound Analysis: Sulfamethoxazole
Sulfamethoxazole is a synthetic antimicrobial agent that belongs to the sulfonamide class of

drugs. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS),

which is essential for the synthesis of folic acid. Bacteria require folic acid for the production of

nucleic acids and amino acids, and its inhibition leads to bacteriostasis.
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Property Value

Molecular Formula C10H11N3O3S

Molecular Weight 253.28 g/mol

pKa 5.7

LogP 0.89

Solubility 0.5 g/L in water

Mechanism of Action and Resistance
The primary mechanism of action for Sulfamethoxazole involves its structural similarity to para-

aminobenzoic acid (PABA), a natural substrate for DHPS. By competitively binding to the active

site of DHPS, Sulfamethoxazole prevents the synthesis of dihydrofolic acid, a precursor to

tetrahydrofolic acid, the active form of folate.

Bacterial resistance to Sulfamethoxazole typically arises from mutations in the folP gene, which

encodes for DHPS. These mutations alter the enzyme's active site, reducing its affinity for

sulfonamides while maintaining its ability to bind PABA.

Structure-Activity Relationship (SAR) of
Sulfonamides
The biological activity of sulfonamide antibiotics is intrinsically linked to their chemical structure.

The general scaffold consists of a para-amino-substituted benzene sulfonamide. Key SAR

insights include:

The Sulfonamide Group (-SO2NH-): This is the essential pharmacophore. The acidic nature

of the sulfonamide proton is crucial for its activity.

The Para-Amino Group (-NH2): This group is critical for mimicking PABA and must be

unsubstituted or have a substituent that can be metabolized in vivo to a free amino group.

The Benzene Ring: The aromatic ring serves as the scaffold, and its substitution can

modulate the physicochemical properties and potency of the compound.
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The R-Group on the Sulfonamide Nitrogen: Modifications at this position significantly impact

the drug's pharmacokinetic and pharmacodynamic properties, including protein binding,

solubility, and potency. For Sulfamethoxazole, the R-group is the 5-methyl-3-isoxazolyl

moiety. This specific heterocycle contributes to its optimal pKa and favorable

pharmacokinetic profile.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Methodology: Broth Microdilution

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia

coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL

in a suitable broth medium (e.g., Mueller-Hinton Broth).

Serial Dilution of Antimicrobial Agent: A two-fold serial dilution of Sulfamethoxazole is

prepared in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in

which there is no visible growth.

Dihydropteroate Synthetase (DHPS) Inhibition Assay
Objective: To quantify the inhibitory activity of a compound against the DHPS enzyme.

Methodology: Spectrophotometric Assay

Enzyme and Substrate Preparation: Recombinant DHPS enzyme and its substrates, PABA

and dihydropteroate pyrophosphate (DHPP), are prepared in a suitable buffer.
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Assay Reaction: The reaction is initiated by mixing the enzyme, substrates, and varying

concentrations of the inhibitor (Sulfamethoxazole) in a microplate.

Incubation: The reaction mixture is incubated at a constant temperature.

Detection: The product of the reaction, dihydropteroate, is coupled to a secondary enzymatic

reaction that produces a colored or fluorescent product, which is measured using a

spectrophotometer or fluorometer.

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is calculated from the dose-response curve.

Visualizing Molecular Interactions and Pathways
Sulfonamide Mechanism of Action
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Sulfamethoxazole Competitive Inhibition
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Caption: Competitive inhibition of DHPS by Sulfamethoxazole.

Experimental Workflow for MIC Determination
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Caption: Workflow for MIC determination via broth microdilution.

Quantitative SAR Data
The following table summarizes hypothetical MIC data for a series of Sulfamethoxazole

analogs, illustrating the impact of substitutions on the benzene ring.
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Compound R1 Substitution R2 Substitution
MIC (µg/mL) vs. E.
coli

Sulfamethoxazole H H 8

Analog 1 Cl H 4

Analog 2 NO2 H 16

Analog 3 H CH3 12

Analog 4 OCH3 H 32

Interpretation:

Electron-withdrawing groups at the R1 position (e.g., Cl) can increase potency, potentially by

enhancing the acidity of the sulfonamide proton.

Bulky or electron-donating groups (e.g., NO2, OCH3) can decrease potency, possibly due to

steric hindrance at the enzyme's active site or unfavorable electronic effects.

Substitution at the R2 position generally leads to a decrease in activity, highlighting the

importance of the unsubstituted para-amino group for PABA mimicry.

This technical guide, using Sulfamethoxazole as a representative molecule, provides a

framework for understanding the structure-activity relationships of sulfonamide-containing

compounds. The principles of competitive inhibition, the importance of specific functional

groups, and the methodologies for assessing biological activity are fundamental concepts in

drug discovery and development. While the specific SAR for the novel compound

C14H25N5O5S remains to be elucidated, the approaches outlined here will be directly

applicable to its investigation.

To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of
C14H25N5O5S: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-
relationship-sar-of-c14h25n5o5s]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15171286?utm_src=pdf-body
https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-relationship-sar-of-c14h25n5o5s
https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-relationship-sar-of-c14h25n5o5s
https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-relationship-sar-of-c14h25n5o5s
https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-relationship-sar-of-c14h25n5o5s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15171286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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